An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-(thiophen-2-yl)pyridine
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-(thiophen-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-Hydroxy-3-(thiophen-2-yl)pyridine (CAS No. 30236-48-7), also known as 3-(2-Thienyl)-2(1H)-pyridinone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes representative data and protocols from closely related analogues to provide a predictive framework for researchers. This guide covers the compound's structure, physicochemical properties, proposed synthetic methodologies, spectral analysis, and potential biological significance based on related molecular scaffolds. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Diagrams illustrating a representative synthetic workflow and a general biological screening process are included to guide further research.
Introduction
2-Hydroxy-3-(thiophen-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group and a thiophene ring. The pyridinone core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The presence of the thiophene moiety, a common bioisostere for a phenyl ring, further enhances the potential for this compound to interact with biological targets. This guide aims to consolidate the available information on this specific molecule and provide a strong foundation for future research and development.
Chemical Properties
Detailed experimental data for 2-Hydroxy-3-(thiophen-2-yl)pyridine is scarce. The following tables summarize the available and predicted chemical properties.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(thiophen-2-yl)pyridin-2(1H)-one | N/A |
| Alternative Name | 2-Hydroxy-3-(thiophen-2-yl)pyridine | N/A |
| CAS Number | 30236-48-7 | Vendor Data |
| Molecular Formula | C₉H₇NOS | [1] |
| Molecular Weight | 177.22 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A common method for the synthesis of 3-aryl-2-pyridones involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated 2-hydroxypyridine with a suitable boronic acid. In this case, 3-bromo-2-hydroxypyridine would be coupled with thiophene-2-boronic acid.
Detailed Experimental Protocol (Representative)
This protocol is a representative example for the synthesis of a 3-aryl-2-pyridone and can be adapted for the synthesis of 2-Hydroxy-3-(thiophen-2-yl)pyridine.
Materials:
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3-Bromo-2-hydroxypyridine (1.0 eq)
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Thiophene-2-boronic acid (1.2 eq)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
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Triphenylphosphine (PPh₃) (0.08 eq)
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Sodium carbonate (Na₂CO₃) (2.0 eq)
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1,4-Dioxane
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Water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried Schlenk flask, add 3-bromo-2-hydroxypyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-Hydroxy-3-(thiophen-2-yl)pyridine.
Diagram 1: Synthetic and Characterization Workflow
Caption: A representative workflow for the synthesis and characterization of 2-Hydroxy-3-(thiophen-2-yl)pyridine.
Spectral Data (Representative)
Specific spectral data for 2-Hydroxy-3-(thiophen-2-yl)pyridine is not publicly available. The following table provides expected ranges and characteristics based on analyses of similar 3-aryl-2-pyridone and thiophene-containing compounds.[2][3]
Table 2: Predicted Spectral Data
| Technique | Predicted Chemical Shifts / Frequencies | Notes |
| ¹H NMR | δ 10-12 ppm (br s, 1H, N-H/O-H) δ 7.0-8.0 ppm (m, aromatic protons) δ 6.2-6.5 ppm (t, 1H, pyridinone H-5) | The N-H/O-H proton of the pyridinone tautomer is expected to be broad and downfield. The aromatic region will show signals for the thiophene and pyridine rings. |
| ¹³C NMR | δ 160-165 ppm (C=O) δ 110-150 ppm (aromatic carbons) | The carbonyl carbon of the pyridinone ring will be significantly downfield. |
| IR | ν 3100-3300 cm⁻¹ (N-H/O-H stretch) ν 1640-1680 cm⁻¹ (C=O stretch) ν 1550-1600 cm⁻¹ (C=C stretch) | The broad N-H/O-H stretch and the strong carbonyl stretch are characteristic of the 2-pyridone structure. |
| Mass Spec. | m/z = 177.03 (M+) | Expected molecular ion peak for C₉H₇NOS. |
Biological Activity (Potential)
While there is no specific biological activity reported for 2-Hydroxy-3-(thiophen-2-yl)pyridine, the thienopyridine and pyridinone scaffolds are known to exhibit a wide range of pharmacological effects.
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Thienopyridines: This class of compounds is well-known for its antiplatelet activity, with drugs like clopidogrel and prasugrel being prominent examples that act as P2Y₁₂ receptor antagonists.[4][5] They are prodrugs that require metabolic activation by cytochrome P450 enzymes.
-
Pyridinones: Pyridinone derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anti-HIV, and analgesic properties.[6]
Given these precedents, 2-Hydroxy-3-(thiophen-2-yl)pyridine could be a candidate for screening in assays related to platelet aggregation, as well as for antifungal, antiviral, and anticancer activities.
Diagram 2: General Biological Screening Cascade
Caption: A generalized workflow for the biological screening of a novel chemical entity.
Conclusion
2-Hydroxy-3-(thiophen-2-yl)pyridine is a compound of interest due to its hybrid structure containing both a pyridinone and a thiophene moiety, both of which are important pharmacophores. While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers by presenting its known properties, a plausible and detailed synthetic protocol, predicted spectral characteristics, and an overview of the potential biological activities based on related structures. The provided workflows for synthesis and biological screening offer a clear path for further investigation of this promising molecule. Future research should focus on the synthesis and full experimental characterization of this compound to validate the predictions made in this guide and to fully explore its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciforum.net [sciforum.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
